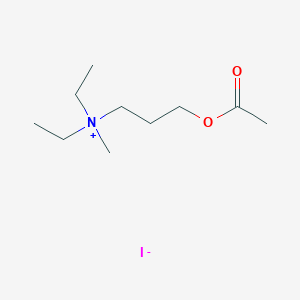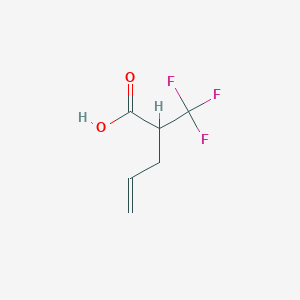
4-Pentenoic acid, 2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentenoic acid, 2-(trifluoromethyl)- is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to the second carbon of the pentenoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-pentenoic acid, 2-(trifluoromethyl)- can be achieved through several methods. One common approach involves the hydrolysis of acid fluorides of 2-fluorocarbonyl (methoxycarbonyl)-2-trifluoromethyl-4-pentenoic acids under mild conditions . This process yields 2-trifluoromethyl-4-pentenoic acid or its methyl esters .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts to facilitate the desired chemical transformations.
化学反应分析
Types of Reactions: 4-Pentenoic acid, 2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-Pentenoic acid, 2-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-pentenoic acid, 2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
相似化合物的比较
- 2-Trifluoromethyl-3,4-pentadienoic acid
- 2-Fluorocarbonyl-2-trifluoromethyl-4-pentenoic acid
Comparison: Compared to similar compounds, 4-pentenoic acid, 2-(trifluoromethyl)- is unique due to its specific structural configuration and the presence of the trifluoromethyl group. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
93885-13-3 |
|---|---|
分子式 |
C6H7F3O2 |
分子量 |
168.11 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)pent-4-enoic acid |
InChI |
InChI=1S/C6H7F3O2/c1-2-3-4(5(10)11)6(7,8)9/h2,4H,1,3H2,(H,10,11) |
InChI 键 |
QAYZRUVLPNKTQU-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



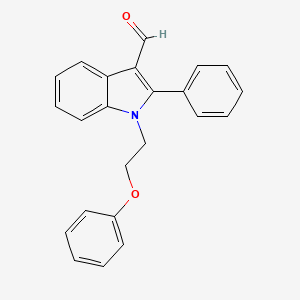
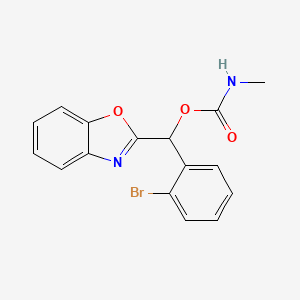

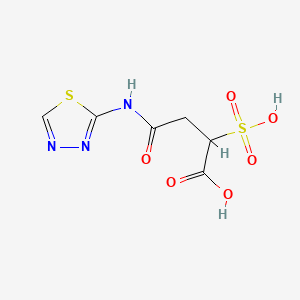
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
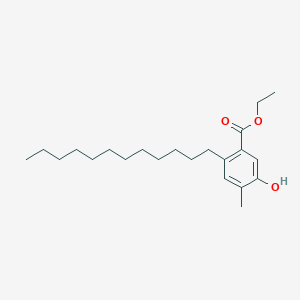
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
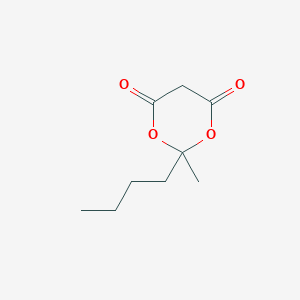
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)

